![molecular formula C9H13N3O2 B2613546 N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide CAS No. 2411259-82-8](/img/structure/B2613546.png)
N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide
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Description
1,2,4-Oxadiazoles are five-membered heterocyclic compounds that contain two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their versatility in drug discovery and have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
The reactions of oxadiazoles can involve annulation reactions, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on their substituents. They can range from relatively inert to extremely sensitive in terms of their response to heat and impact .Safety And Hazards
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These molecules have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .
properties
IUPAC Name |
N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-4-7(13)11-8(6(2)3)9-10-5-14-12-9/h4-6,8H,1H2,2-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZHXJKDJXHZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NOC=N1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide |
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